molecular formula C7H5BrFNO2 B1383414 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene CAS No. 1803588-45-5

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene

Cat. No.: B1383414
CAS No.: 1803588-45-5
M. Wt: 234.02 g/mol
InChI Key: UNHTWZZCFXTDPP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, methyl, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Fluorination: Introduction of a fluorine atom using a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent such as Selectfluor.

    Methylation: Introduction of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl group.

    Substituted Benzenes: From nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-1-nitrobenzene
  • 2-Fluoro-4-methyl-1-nitrobenzene
  • 2-Bromo-4-methyl-1-nitrobenzene
  • 2-Chloro-4-fluoro-1-nitrobenzene

Uniqueness: 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with a nitro group, enhances its electrophilic character, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-bromo-1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHTWZZCFXTDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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